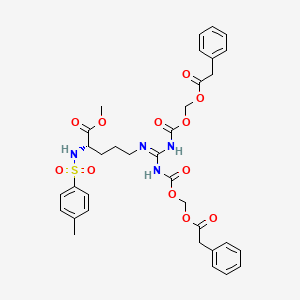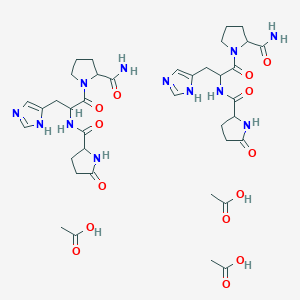
PZM21
Descripción general
Descripción
PZM21 es un fármaco analgésico opioide experimental que se está investigando para el tratamiento del dolor. Es un agonista funcionalmente selectivo del receptor μ-opioide, lo que significa que produce una señalización de proteína G mediada por el receptor μ-opioide con una potencia y eficacia similares a la morfina, pero con una menor captación de β-arrestina 2 . Se cree que esta característica da como resultado menos efectos secundarios en comparación con los opioides tradicionales.
Aplicaciones Científicas De Investigación
PZM21 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina:
Química: this compound sirve como compuesto modelo para estudiar los agonistas selectivos del receptor μ-opioide y su síntesis.
Biología: Se utiliza para investigar las vías y mecanismos biológicos involucrados en la señalización del dolor y la activación del receptor opioide.
Medicina: this compound se está investigando como un posible analgésico con menos efectos secundarios en comparación con los opioides tradicionales.
Mecanismo De Acción
PZM21 ejerce sus efectos activando selectivamente el receptor μ-opioide, un tipo de receptor acoplado a proteína G. Esta activación conduce a la señalización de la proteína G, que es responsable de los efectos analgésicos. A diferencia de los opioides tradicionales, this compound tiene una captación mínima de β-arrestina 2, que está asociada con muchos de los efectos adversos de los opioides, como la depresión respiratoria y el estreñimiento . Los objetivos moleculares y las vías involucradas incluyen el receptor μ-opioide y las cascadas de señalización descendentes que modulan la percepción del dolor .
Análisis Bioquímico
Biochemical Properties
PZM21 has been found to interact with the μ-opioid receptor (MOPr), a G protein-coupled receptor . It is a functionally selective μ-opioid receptor agonist which produces μ-opioid receptor mediated G protein signaling . This interaction with the MOPr and the subsequent signaling is the primary biochemical reaction involving this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to have analgesic effects with reduced side effects . It has also been found to cause antinociceptive tolerance and naloxone-precipitated withdrawal symptoms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the μ-opioid receptor (MOPr). This binding initiates G protein signaling pathways . This compound is a G protein-biased μ-opioid receptor agonist, meaning it preferentially activates G protein pathways over β-arrestin pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause long-lasting dose-dependent antinociception . Repeated administration of this compound led to antinociceptive tolerance .
Dosage Effects in Animal Models
In animal models, this compound has been found to cause dose-dependent antinociception . High doses of this compound have been associated with the development of tolerance and withdrawal symptoms .
Metabolic Pathways
Given its interaction with the μ-opioid receptor, it is likely involved in opioid signaling pathways .
Transport and Distribution
It is known that this compound is a small molecule, which typically allows for relatively easy transport and distribution within biological systems .
Subcellular Localization
Given its interaction with the μ-opioid receptor, it is likely that this compound localizes to the cell membrane where the μ-opioid receptor is typically found .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de PZM21 implica varios pasos, comenzando con la preparación de intermediarios clave. El proceso generalmente incluye la formación de un enlace de urea entre un grupo tiofeno-3-il propano-2-ilo y un grupo dimetilamino-3-(4-hidroxifenil)propilo . Las condiciones de reacción a menudo implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
PZM21 se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales de la molécula, alterando potencialmente sus propiedades farmacológicas.
Reducción: Esta reacción se puede utilizar para reducir cualquier intermedio oxidado a su estado original.
Sustitución: Esta reacción implica reemplazar un grupo funcional por otro, lo que puede ser útil para modificar la actividad o selectividad del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios disolventes orgánicos. Las condiciones normalmente implican temperaturas y presiones controladas para garantizar que la reacción deseada se produzca de manera eficiente.
Productos principales formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que las reacciones de sustitución podrían producir análogos con diferentes perfiles farmacológicos .
Comparación Con Compuestos Similares
Compuestos similares
Morfina: Un analgésico opioide tradicional con alta eficacia pero efectos secundarios significativos, incluida la depresión respiratoria y el estreñimiento.
Fentanilo: Un opioide sintético potente con un alto riesgo de sobredosis y adicción.
TRV130 (Oliceridina): Otro agonista del receptor μ-opioide con sesgo de proteína G con efectos secundarios reducidos en comparación con los opioides tradicionales.
Singularidad de PZM21
This compound es único en su capacidad para activar selectivamente las vías de señalización de la proteína G mientras se minimiza la captación de β-arrestina 2. Se cree que esta activación selectiva da como resultado menos efectos secundarios, lo que lo convierte en un candidato prometedor para un manejo del dolor más seguro . Además, this compound ha mostrado un margen terapéutico más amplio en comparación con otros opioides, lo que significa que puede proporcionar un alivio efectivo del dolor a dosis que tienen menos probabilidades de causar efectos adversos .
Propiedades
IUPAC Name |
1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24)/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDBIJOVZJEMBI-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)NC(=O)NCC(CC2=CC=C(C=C2)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CSC=C1)NC(=O)NC[C@H](CC2=CC=C(C=C2)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117979 | |
| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1997387-43-5 | |
| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1997387-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PZM21 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PZM21 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8GB23F27E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)



![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)


